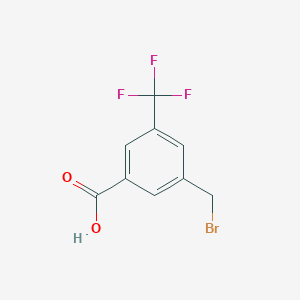

3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is an organic compound featuring a benzene ring substituted with a bromomethyl group and a trifluoromethyl group

Synthetic Routes and Reaction Conditions:

Bromination of 3-methyl-5-(trifluoromethyl)benzoic acid: The synthesis typically begins with the bromination of 3-methyl-5-(trifluoromethyl)benzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction proceeds via a free radical mechanism, resulting in the formation of this compound.

Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, which are critical for achieving high yields and purity.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of 3-(carboxymethyl)-5-(trifluoromethyl)benzoic acid.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 3-(methyl)-5-(trifluoromethyl)benzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

Substitution: 3-(Azidomethyl)-5-(trifluoromethyl)benzoic acid.

Oxidation: 3-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid.

Reduction: 3-(Methyl)-5-(trifluoromethyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of substance P (neurokinin-1) receptor antagonists , which are important for treating conditions such as:

- Inflammatory diseases

- Psychiatric disorders

- Emesis (nausea and vomiting)

The compound's bromomethyl group allows for further functionalization, enabling the creation of diverse analogs with enhanced biological activity .

Chemical Probes and Labeling

This compound is also employed in the synthesis of chemical probes that facilitate the study of biological processes. For instance, it can be used to create trifunctional building blocks that include light-activated diazirines. These probes enable UV light-induced covalent modifications of biological targets, which is crucial for investigating protein interactions and functions in cellular environments .

Material Science

In materials science, this compound can be integrated into polymer matrices to enhance properties such as thermal stability and chemical resistance. Its trifluoromethyl group imparts unique characteristics that are beneficial for developing advanced materials with specific functionalities.

Case Study 1: Development of Neurokinin-1 Receptor Antagonists

Research published in The Journal of Organic Chemistry details the synthesis of a series of neurokinin-1 receptor antagonists derived from this compound. These compounds demonstrated potent activity against substance P, showcasing their potential therapeutic applications in treating various neurogenic inflammatory conditions .

Case Study 2: Chemical Probes for Biological Research

A study highlighted the use of this compound in creating photoaffinity labeling probes. These probes were used to investigate protein interactions involved in calcium release mechanisms in skeletal muscle cells, demonstrating the compound's utility in chemical biology .

Wirkmechanismus

The mechanism of action of 3-(bromomethyl)-5-(trifluoromethyl)benzoic acid involves its ability to undergo various chemical reactions that modify its structure and reactivity. The bromomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it an attractive candidate for drug development. The molecular targets and pathways involved depend on the specific application and the nature of the modifications introduced by the compound.

Vergleich Mit ähnlichen Verbindungen

3-(Chloromethyl)-5-(trifluoromethyl)benzoic acid: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and is used in different synthetic applications.

3-(Bromomethyl)-4-(trifluoromethyl)benzoic acid: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.

3-(Bromomethyl)-5-(difluoromethyl)benzoic acid: Contains a difluoromethyl group instead of a trifluoromethyl group, affecting its chemical properties and uses.

Uniqueness: 3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability.

Biologische Aktivität

3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by a bromomethyl group and trifluoromethyl substituent, contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C₈H₄BrF₃O₂

- Molecular Weight : 269.02 g/mol

- CAS Number : 2090298-17-0

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar trifluoromethyl-substituted benzoic acids possess significant activity against resistant bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 1 µg/mL against certain pathogens .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus |

| 4-Bromo-3-methyl derivative | 0.5 | MRSA |

| Trifluoro aniline derivatives | 1-4 | Various strains |

Anticancer Activity

The anticancer potential of fluorinated compounds has been well documented. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The presence of the bromomethyl group may enhance its interaction with biological targets such as enzymes involved in cancer metabolism .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells or reduced viability in bacteria.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various derivatives of trifluoromethyl benzoic acids demonstrated that the addition of the bromomethyl group significantly enhanced antimicrobial activity against resistant strains of bacteria .

- Results indicated that compounds with both bromine and trifluoromethyl substituents had lower MIC values compared to their non-fluorinated counterparts.

- Cytotoxicity Assessment :

Eigenschaften

IUPAC Name |

3-(bromomethyl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-4-5-1-6(8(14)15)3-7(2-5)9(11,12)13/h1-3H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIQUSXZKMQSTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.